tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate
Brand Name: Vulcanchem
CAS No.: 1297549-50-8
VCID: VC3014431
InChI: InChI=1S/C14H20FNO2/c1-9(7-13(17)18-14(2,3)4)10-5-6-11(15)12(16)8-10/h5-6,8-9H,7,16H2,1-4H3
SMILES: CC(CC(=O)OC(C)(C)C)C1=CC(=C(C=C1)F)N
Molecular Formula: C14H20FNO2
Molecular Weight: 253.31 g/mol

tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate

CAS No.: 1297549-50-8

Cat. No.: VC3014431

Molecular Formula: C14H20FNO2

Molecular Weight: 253.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate - 1297549-50-8

Specification

CAS No. 1297549-50-8
Molecular Formula C14H20FNO2
Molecular Weight 253.31 g/mol
IUPAC Name tert-butyl 3-(3-amino-4-fluorophenyl)butanoate
Standard InChI InChI=1S/C14H20FNO2/c1-9(7-13(17)18-14(2,3)4)10-5-6-11(15)12(16)8-10/h5-6,8-9H,7,16H2,1-4H3
Standard InChI Key AYLZDIWKZFHKAV-UHFFFAOYSA-N
SMILES CC(CC(=O)OC(C)(C)C)C1=CC(=C(C=C1)F)N
Canonical SMILES CC(CC(=O)OC(C)(C)C)C1=CC(=C(C=C1)F)N

Introduction

tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate is a chemical compound that, despite not being directly mentioned in the provided search results, shares structural similarities with other tert-butyl derivatives. This compound is likely a racemic mixture, indicated by the (+/-) notation, suggesting it contains both enantiomers of the molecule. The compound's structure includes a tert-butyl group attached to a butanoate backbone, which is further substituted with a 3-amino-4-fluorophenyl group.

Synthesis and Preparation

The synthesis of tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate would typically involve the reaction of a suitable precursor, such as a 3-amino-4-fluorophenylbutanoic acid, with tert-butanol in the presence of a catalyst or reagent that facilitates esterification. Common methods include using acid catalysts like sulfuric acid or employing coupling reagents like dicyclohexylcarbodiimide (DCC).

Spectroscopic Analysis

Spectroscopic analysis, such as 1H-NMR and 13C-NMR, would be used to confirm the structure of tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate. These techniques help identify the chemical environment of hydrogen and carbon atoms within the molecule.

Potential Applications

While specific applications of tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate are not detailed in the available literature, compounds with similar structures are often explored for their pharmacological properties or used as intermediates in organic synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator